Boc-Hyp(Bn(3,4-diCl))-OH

Description

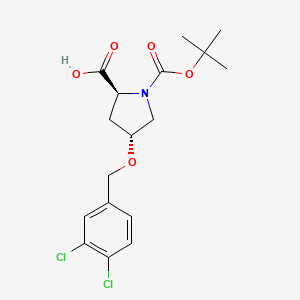

Boc-Hyp(Bn(3,4-diCl))-OH is a protected amino acid derivative featuring a hydroxyproline (Hyp) backbone modified with a tert-butyloxycarbonyl (Boc) group at the N-terminus and a 3,4-dichlorobenzyl (Bn(3,4-diCl)) substituent. The 3,4-dichlorobenzyl moiety enhances hydrophobicity and may influence bioactivity through halogen-mediated interactions with target enzymes or receptors.

Properties

IUPAC Name |

(2S,4R)-4-[(3,4-dichlorophenyl)methoxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21Cl2NO5/c1-17(2,3)25-16(23)20-8-11(7-14(20)15(21)22)24-9-10-4-5-12(18)13(19)6-10/h4-6,11,14H,7-9H2,1-3H3,(H,21,22)/t11-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFJITCDARCHLZ-RISCZKNCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OCC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substitution Patterns

- Boc-Phe(3,4-DiCl)-OH : This phenylalanine derivative lacks the cyclic hydroxyproline structure but shares the 3,4-diCl substitution on the benzyl group. The linear side chain of phenylalanine may confer greater flexibility compared to the constrained Hyp scaffold in Boc-Hyp(Bn(3,4-diCl))-OH. Molecular weight (334.2 g/mol) and solubility trends (e.g., DMSO compatibility) are comparable, though Hyp derivatives may exhibit reduced solubility due to increased hydrophobicity .

- H-Phe(3,4-DiCl)-OH: The unprotected version of the above, with a free amino group, shows moderate fungicidal activity (EC50 = 19.1 mg/L for mono-ortho-chloro analogs) but reduced potency in para-substituted derivatives .

- FMOC-N-Me-D-Phe(3,4-DiCl)-OH: Incorporates a bulkier fluorenylmethyloxycarbonyl (FMOC) group and methylated amino terminus. Such modifications can alter enzyme-binding kinetics and solubility, as seen in other FMOC-protected analogs .

Enzymatic Inhibition Activity

- Cholinesterase (ChE) Inhibition: Dichloro-substituted compounds, particularly 3,4-diCl derivatives, demonstrate enhanced ChE inhibitory activity. For example, triazole-based compound T9 (3,4-diCl substitution) showed 88.8% BuChE inhibition, outperforming mono-halogenated analogs like T4 (4-F, 69.0%) . However, benzyl groups at the triazole 1-position (e.g., T15) reduced activity, suggesting steric hindrance may counteract the benefits of diCl substitution .

- Binding Interactions : Molecular dynamics simulations of 3,4-diCl-substituted compounds (e.g., compound 40 in ) reveal hydrophobic interactions with residues like Arg545 and hydrogen bonds with catalytic sites, which may explain their higher binding energy and bioactivity .

Anticancer and Antimicrobial Activity

- Pyrazole Derivatives : In pyrazole-based anticancer agents, 4-OH substitution on phenyl rings outperformed 3,4-diCl in both cytotoxicity and antimicrobial activity. For example, dihydropyrazole derivatives with 4-OH exhibited IC50 values 2–5 times lower than 3,4-diCl analogs .

- Fungicidal Activity : Substitution patterns significantly affect outcomes. While 3,4-diCl on S-phenyl moieties (e.g., S2h) reduced activity against P. xanthii (EC50 > 100 mg/L), 2,5-diCl substitution (S2f) enhanced potency (EC50 = 0.5 mg/L) .

Physicochemical Properties

Key Research Findings

- SAR Insights: Dichloro substitution enhances hydrophobic interactions and target affinity but may reduce solubility.

- Bioactivity Trade-offs : While 3,4-diCl boosts enzyme inhibition (e.g., ChE), it may compromise anticancer activity compared to polar substituents like 4-OH .

- Synthetic Challenges : Hyp derivatives require specialized protection/deprotection strategies during peptide synthesis, increasing complexity compared to Phe analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.